![molecular formula C17H13FN4S B286821 6-(2-Fluorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286821.png)
6-(2-Fluorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Fluorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of triazolothiadiazole derivatives, which has shown promising results in various biological activities.
Wirkmechanismus
The exact mechanism of action of 6-(2-Fluorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its biological activity by interacting with specific molecular targets in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. These studies have shown that this compound has significant antioxidant, anti-inflammatory, and antitumor activities.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(2-Fluorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potent biological activity and its ability to interact with specific molecular targets. However, the limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 6-(2-Fluorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include:
1. Further studies to elucidate the exact mechanism of action of this compound.
2. Investigation of its potential as a therapeutic agent for other diseases, such as diabetes and cardiovascular diseases.
3. Development of more efficient synthesis methods to increase the yield of the final product.
4. Exploration of its potential as a lead compound for the development of novel drugs.
5. Evaluation of its safety and toxicity in animal models.
Conclusion:
This compound is a promising compound that has shown potent biological activity in various scientific research studies. Its potential as a therapeutic agent for several diseases warrants further investigation, and its future directions include elucidating its mechanism of action, developing more efficient synthesis methods, and evaluating its safety and toxicity.
Synthesemethoden
The synthesis of 6-(2-Fluorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-fluorobenzylamine with 3-methylphenyl isothiocyanate in the presence of triethylamine and acetonitrile. The resulting product is then treated with hydrazine hydrate to form the final compound.
Wissenschaftliche Forschungsanwendungen
The potential of 6-(2-Fluorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a therapeutic agent has been explored in various scientific research studies. One such study showed that this compound has potent antitumor activity against human lung cancer cells. Another study demonstrated its potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
Molekularformel |
C17H13FN4S |
---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
6-[(2-fluorophenyl)methyl]-3-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13FN4S/c1-11-5-4-7-13(9-11)16-19-20-17-22(16)21-15(23-17)10-12-6-2-3-8-14(12)18/h2-9H,10H2,1H3 |
InChI-Schlüssel |
MKQNMELQZJQAOO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)CC4=CC=CC=C4F |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=NN=C3N2N=C(S3)CC4=CC=CC=C4F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.